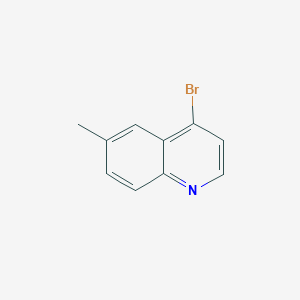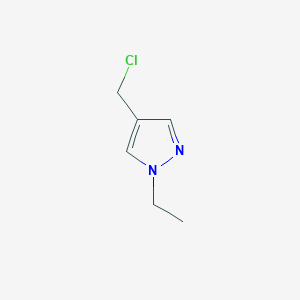
4-(chloromethyl)-1-ethyl-1H-pyrazole
Descripción general
Descripción
The compound "4-(chloromethyl)-1-ethyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse range of biological activities and their applications in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates involves a cyclocondensation reaction under ultrasound irradiation, which offers high regioselectivity and yields ranging from 71-92% . This method highlights the efficiency of ultrasound irradiation in reducing reaction times and improving yields in the synthesis of pyrazole compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and is often elucidated using crystallographic data. For example, the crystal structure of a heterocyclic azo compound derived from 4-aminoantipyrine was determined using X-ray diffraction, revealing the presence of a disordered phenyl ring attached to the pyrazolone moiety . Such detailed structural characterization is crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. An unexpected reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea was observed to follow an ANRORC rearrangement mechanism, leading to the formation of N-formylated products . This example demonstrates the complexity and unpredictability of reactions involving pyrazole derivatives, which can lead to novel compounds with potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's solubility, stability, and reactivity. The study of tautomerism in pyrazolin-5-ones revealed that substituents at the 4-position can influence the preferred tautomeric form in solution and in the solid state . Understanding these properties is essential for the development of pyrazole-based compounds with desired characteristics for specific applications.
Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives
The pyrazole moiety, recognized as a pharmacophore, plays a pivotal role in the synthesis of biologically active compounds, serving as a crucial template for both combinatorial and medicinal chemistry. Pyrazole derivatives exhibit a wide array of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV effects. The synthesis of heterocyclic appended pyrazoles through condensation followed by cyclization or multicomponent reactions (MCRs) under various conditions demonstrates the versatility of pyrazoles as synthons in organic synthesis. This methodology provides valuable strategies for the annelation of different heterocyclic nuclei with bioactive pyrazoles, potentially leading to the design of more active biological agents through modification and derivatization processes (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The multicomponent synthesis of pyrazole derivatives highlights the therapeutic potential of these compounds. Recent developments in this area have focused on the synthesis of molecules containing the pyrazole moiety with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities, among others. The use of multicomponent reactions (MCRs) emphasizes the pot, atom, and step economy (PASE) in creating biologically active pyrazole derivatives. This approach not only simplifies the synthetic process but also aids in the discovery of molecules with potential therapeutic applications (Becerra, Abonía, & Castillo, 2022).
Role in Medicinal Chemistry
Pyrazole scaffolds have been identified as successful templates in the development of antimicrobial, anticancer, and antimalarial agents. Their ability to act against multiple biological targets, including DNA gyrase, topoisomerase IV, Hsp90, and various kinase enzymes, underscores the significance of pyrazole derivatives in medicinal chemistry. The structural versatility of pyrazoles allows for a wide range of pharmacological applications, leading to the synthesis of lead compounds with evaluated activities. This provides a foundation for the development of novel therapeutic medicines combining pyrazole with other pharmacophores (Karati et al., 2022).
Antioxidant Activity and Electrochemical Applications
Pyrazoles have also been explored for their antioxidant activity and potential applications in electrochemical technologies. The versatility of pyrazole derivatives in forming stable complexes with metals, as well as their ability to act as ligands in various electrochemical processes, opens new avenues for research in materials science and energy storage technologies. The exploration of pyrazole-based compounds in these fields could lead to the development of novel materials and technologies with improved performance and efficiency (Tsuda, Stafford, & Hussey, 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Direcciones Futuras
This involves discussing potential applications of the compound and areas where further research could be conducted.
For a specific compound, these analyses would require a combination of experimental studies and literature research. Please consult with a chemical professional or researcher for detailed information.
Propiedades
IUPAC Name |
4-(chloromethyl)-1-ethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-9-5-6(3-7)4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZPDVYHWFFVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290017 | |
| Record name | 4-(Chloromethyl)-1-ethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-ethyl-1H-pyrazole | |
CAS RN |
405103-61-9 | |
| Record name | 4-(Chloromethyl)-1-ethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405103-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-1-ethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



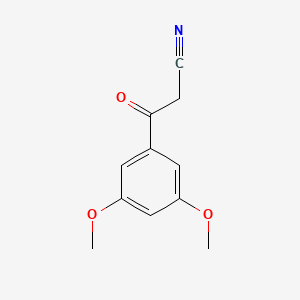
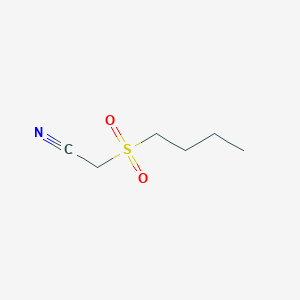
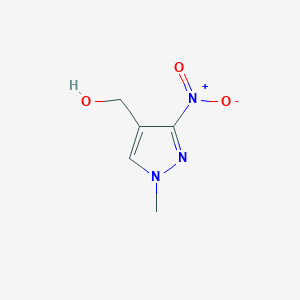
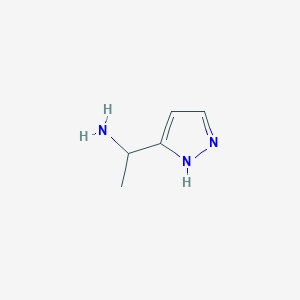
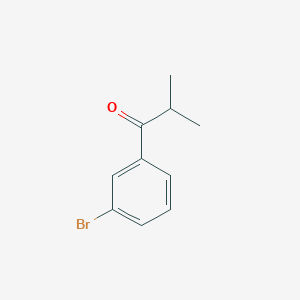
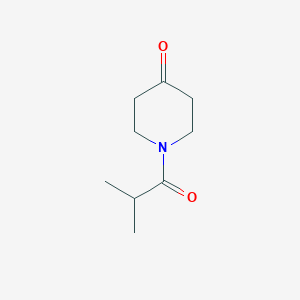
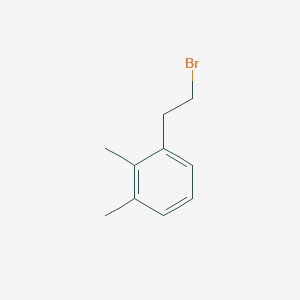
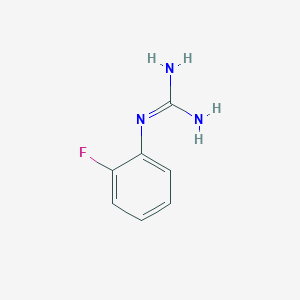
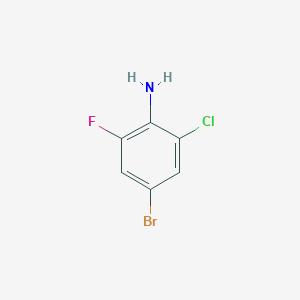
acetic acid](/img/structure/B1287605.png)


